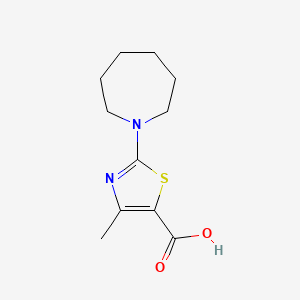

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRUVXKIIACRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring and an azepane moiety. With a molecular formula of C₁₁H₁₆N₂O₂S and a molecular weight of 240.33 g/mol, this compound has garnered attention in medicinal chemistry and proteomics research due to its potential biological activities.

The compound appears as a colorless solid and is soluble in various organic solvents. Its synthesis can be achieved through several methods, allowing for efficient production while enabling modifications to enhance yield and purity.

Biological Activities

This compound exhibits several notable biological activities:

- Antiproliferative Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against leukemia, non-small cell lung cancer (NSCLC), and colon cancer cell lines with inhibition percentages ranging from moderate to complete cell death in various assays .

- Mechanism of Action : The compound interacts with biological targets such as proteins and enzymes. Molecular docking studies suggest that it may inhibit specific pathways involved in cancer cell survival and proliferation. Techniques like surface plasmon resonance have been employed to elucidate these interactions further.

Structure-Activity Relationship

The structural features of this compound contribute significantly to its biological activity. The presence of the azepane ring is crucial for its interaction with biological targets. Similar compounds with slight modifications have been synthesized to study their effects on biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Piperidin-1-yl)-4-methylthiazole | Contains piperidine instead of azepane | Different pharmacological profile |

| 2-(Morpholin-4-yl)-4-methylthiazole | Morpholine ring substitution | Enhanced solubility |

| 2-(Tetrahydrofurfuryl)-4-methylthiazole | Tetrahydrofuran ring | Altered metabolic stability |

These modifications demonstrate how small changes in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of this compound against various cancer types:

- Leukemia : In vitro studies revealed complete cell death in leukemia cell lines with inhibition percentages reaching up to 97% .

- Non-Small Cell Lung Cancer : The compound exhibited significant anti-cancer activity, showing inhibition percentages between 40% to 90% across different NSCLC cell lines .

- Colon Cancer : It demonstrated potent cytotoxic effects against colon cancer cells, with inhibition percentages often exceeding 85% in various assays .

Scientific Research Applications

Biological Activities

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits several notable biological activities:

- Antimicrobial Properties: Research indicates that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: It has been shown to interact with specific enzymes, potentially serving as a lead compound in drug development for conditions like cancer or metabolic disorders.

- Neuroprotective Effects: Preliminary studies suggest that it may have protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.

Applications in Medicinal Chemistry

In medicinal chemistry, the compound is primarily utilized for:

- Drug Design: Its structure allows for modifications that can enhance efficacy or reduce side effects. For instance, derivatives of this compound are being explored for improved solubility and bioavailability.

- Lead Compound Development: Due to its biological activities, it serves as a lead compound for synthesizing new therapeutic agents targeting various diseases.

Proteomics Research

This compound is also significant in proteomics research:

- Protein Interaction Studies: Techniques such as molecular docking and surface plasmon resonance are employed to study how this compound interacts with proteins and enzymes. Understanding these interactions is crucial for elucidating its mechanism of action.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | Antibiotic development |

| Enzyme Inhibition | Interacts with enzymes involved in disease processes | Cancer treatment, metabolic disorder drugs |

| Neuroprotective | Protects neuronal cells from damage | Neurodegenerative disease therapies |

Case Studies

Several case studies highlight the utility of this compound:

- Case Study on Antimicrobial Activity: A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.

- Neuroprotective Effects Study: Research indicated that this compound could mitigate oxidative stress in neuronal cells, showcasing its promise in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, their substituents, biological activities, and applications:

Structural and Functional Insights:

- Substituent Impact on Activity: Electron-Withdrawing Groups (e.g., cyano in febuxostat): Enhance xanthine oxidase (XO) inhibition by stabilizing enzyme-ligand interactions . Amino-Linked Substituents (e.g., 4-chlorobenzylamino): Improve antidiabetic activity via antioxidant and anti-inflammatory pathways . Azepane vs.

- Synthetic Routes: Thiazole derivatives are commonly synthesized via condensation reactions (e.g., Hantzsch thiazole synthesis) or modifications of pre-existing thiazole cores . Febuxostat synthesis involves formyl-to-cyano group conversion, highlighting the importance of substituent-specific strategies .

Therapeutic Applications :

Challenges and Contradictions:

- Genotoxic Impurities: Some thiazole derivatives, like febuxostat intermediates, require stringent control of alkyl bromide impurities during synthesis .

- Activity vs. Toxicity: While 2-[(4-chlorobenzyl)amino] analogs show antidiabetic efficacy, their long-term safety profiles remain understudied .

Preparation Methods

General Synthetic Strategy for 4-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives

The synthesis of 4-methylthiazole-5-carboxylates, precursors to the corresponding acids, commonly involves the cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base. This process includes two key steps:

- Cyclization : Reaction between alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide forms the thiazole ring.

- Dehydration : Acid-catalyzed or base-promoted removal of water to finalize the thiazole structure.

A typical improved process reported involves:

- Using acetonitrile as solvent.

- Employing an amine base (primary, secondary, or tertiary amines; triethylamine preferred) in molar excess.

- Maintaining a molar ratio of thioacetamide between 1.05 and 2.0 relative to alkyl 4-(halo)-2-chloroacetoacetate.

- Adding the amine base after initial mixing of thioacetamide and the chloroacetoacetate.

- Heating the reaction mixture to reflux (~82 °C for acetonitrile) for about 1 hour to complete the reaction.

The resulting alkyl 4-halomethyl-2-methylthiazole-5-carboxylates can then be converted to the corresponding carboxylic acids by hydrolysis using conventional methods such as alkaline hydrolysis followed by acidification.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide | Molar excess of thioacetamide and amine base |

| Base addition | Triethylamine or other amine base | Added after initial mixing |

| Solvent | Acetonitrile | Reflux temperature (~82 °C) |

| Reaction time | ~1 hour at reflux | High yield |

| Hydrolysis | Alkaline hydrolysis (e.g., NaOH), acidification | Converts ester to acid |

Introduction of the Azepan-1-yl Group

The azepan-1-yl substituent can be introduced by nucleophilic substitution or amide coupling reactions involving the thiazole carboxylic acid or its activated derivatives (e.g., esters or acid chlorides).

Amide Coupling Approach : The carboxylic acid group of 4-methyl-1,3-thiazole-5-carboxylic acid can be activated using coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) in the presence of a base like N-methylmorpholine (NMM). The azepan-1-yl amine is then reacted with the activated acid to form the corresponding amide bond.

-

- Solvent: N,N-dimethylformamide (DMF) or similar polar aprotic solvents.

- Temperature: Usually around 60 °C.

- Reaction time: Approximately 3 hours.

- Purification: Recrystallization or filtration after neutralization.

This method is adapted from analogous syntheses of amino acid derivatives containing heterocyclic moieties, where high yields (up to 90%) and purity are achieved without intermediate purification steps.

Hydrolysis and Purification

After amide formation, if esters are used as starting materials, hydrolysis is carried out to obtain the free acid form of the compound:

- Hydrolysis Conditions :

- Reflux in ethanol with 10% NaOH solution for about 5 minutes.

- Neutralization with dilute HCl or H2SO4 to pH 4–5.

- Precipitation of the acid product.

- Filtration and washing with distilled water.

This step yields the pure 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid as a white solid with high purity and yield.

Summary Table of Preparation Method

Research Findings and Notes

- The improved cyclization process avoids harsh acid catalysis, instead using amine bases to promote efficient ring closure and dehydration, resulting in higher yields and milder conditions.

- Coupling reagents such as HATU significantly improve amide bond formation efficiency, enabling high yields without intermediate purification.

- The sequence of reagent addition (e.g., adding amine base after initial mixing) is critical to optimize reaction efficiency and yield.

- The described methods are adaptable to various alkyl esters and amines, suggesting flexibility for structural analog synthesis.

- Spectral analysis (NMR, IR, MS) confirms the structure and purity of the synthesized compounds.

- The overall synthetic route is straightforward, cost-effective, and suitable for scale-up.

Q & A

Q. What synthetic strategies are effective for introducing the azepane moiety into the thiazole-carboxylic acid scaffold?

The synthesis of azepane-substituted thiazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous thiazole systems, substituted amines (e.g., benzylamino groups) are introduced via reaction of ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate with primary or secondary amines under basic conditions (e.g., K₂CO₃ in methanol/water mixtures) . Adapting this method, azepane could be incorporated via a similar nucleophilic displacement mechanism. Post-synthetic hydrolysis of the ester to the carboxylic acid is achieved using aqueous NaOH or HCl .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

- FTIR : Confirmation of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .

- NMR : ¹H/¹³C NMR to verify azepane ring integration (e.g., δ 1.5–2.5 ppm for CH₂ groups in azepane) and absence of byproducts .

- Elemental analysis : To confirm stoichiometry (e.g., %C, %N matching calculated values) .

Q. What solubility challenges are anticipated with this compound, and how can they be mitigated?

Thiazole-carboxylic acid derivatives often exhibit poor aqueous solubility due to their hydrophobic moieties (e.g., logP ~3.7 for structurally similar compounds) . Strategies include:

- Co-solvent systems : Use DMSO or ethanol for in vitro assays (e.g., DMSO solubility up to 63 mg/mL for related compounds) .

- pH adjustment : Ionization of the carboxylic acid group (pKa ~3–4) in basic buffers improves solubility .

- Nanosuspensions : Lyophilized formulations with stabilizers like PVP or poloxamers enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enzymatic inhibition?

SAR studies on analogous thiazole-carboxylic acids (e.g., xanthine oxidase inhibitors like Febuxostat) reveal that:

- Substituent position : The 4-methyl group on the thiazole ring enhances steric complementarity with enzyme active sites .

- Azepane flexibility : The seven-membered ring may improve binding kinetics compared to rigid aromatic substituents by adopting multiple conformations .

- Carboxylic acid role : Hydrogen bonding with catalytic residues (e.g., Arg880 in xanthine oxidase) is critical for inhibitory activity . Computational docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to validate these hypotheses .

Q. How should contradictory data on metabolic stability be resolved?

Discrepancies in metabolic profiles (e.g., cytochrome P450 interactions) require:

- In vitro assays : Liver microsomal stability tests (human/rat) with LC-MS/MS quantification of parent compound degradation .

- Isotope labeling : Use of ¹⁴C-labeled analogs to trace metabolite formation .

- Species comparison : Cross-validate results in multiple models to identify species-specific metabolism .

Q. What in vivo models are suitable for evaluating therapeutic potential in disease contexts?

Preclinical models depend on the target pathway:

- Hyperuricemia/gout : Streptozotocin (STZ)-induced diabetic rats (plasma uric acid elevation) or transgenic urate oxidase-deficient mice .

- Neuroinflammation : LPS-induced neuroinflammation models with cytokine profiling (TNF-α, IL-1β) .

- Dosing : Oral administration (10–50 mg/kg) with pharmacokinetic monitoring (Tₘₐₓ, Cₘₐₓ) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., SHELX-refined structures) provides definitive bond angles and torsional parameters for the azepane-thiazole linkage. For example:

- Torsional strain : Azepane puckering and thiazole planarity can be quantified .

- Hydrogen bonding : Intermolecular interactions (e.g., carboxylic acid dimerization) influence crystal packing . High-resolution data (d-spacing < 1 Å) are essential for accurate refinement .

Methodological Considerations

- Data contradiction resolution : Cross-validate analytical results (e.g., NMR vs. X-ray) to rule out polymorphism or solvate formation .

- Biological assay design : Include positive controls (e.g., Febuxostat for xanthine oxidase assays) and dose-response curves (IC₅₀ calculations) .

- Synthetic scalability : Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce azepane ring-opening side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.